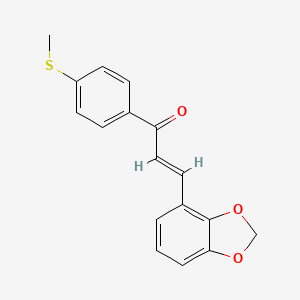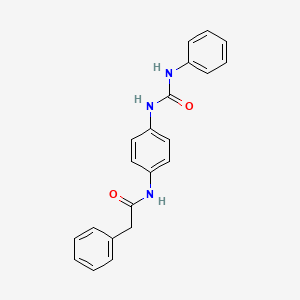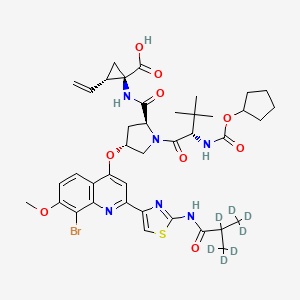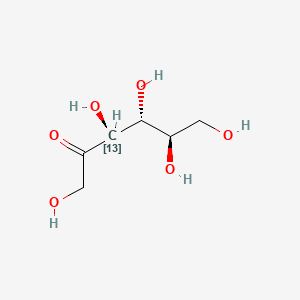
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one is a compound known for its unique structure and properties. It is an endogenous metabolite, meaning it is naturally produced within the body. This compound is a hexose derivative, which means it is related to six-carbon sugars. Its structure includes multiple hydroxyl groups, making it highly soluble in water and reactive in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one typically involves the oxidation of hexose sugars. One common method is the oxidation of D-glucose using specific oxidizing agents under controlled conditions. The reaction requires precise temperature and pH control to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes, utilizing microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the compound in large quantities. The fermentation process is followed by purification steps, including crystallization and chromatography, to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ester and ether derivatives.
Wissenschaftliche Forschungsanwendungen
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of (3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various metabolic enzymes, influencing pathways related to energy production and storage. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-glucose: A simple sugar with a similar hexose structure but different stereochemistry.
D-mannose: Another hexose sugar with different hydroxyl group orientation.
D-galactose: Similar in structure but with distinct functional properties.
Uniqueness
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. Its multiple hydroxyl groups make it highly versatile in chemical reactions, and its endogenous nature makes it a valuable compound for studying metabolic processes.
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i6+1 |
InChI-Schlüssel |
BJHIKXHVCXFQLS-NAPPZPFWSA-N |
Isomerische SMILES |
C([C@H]([C@H]([13C@@H](C(=O)CO)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


octadec-9-enamide](/img/structure/B12412110.png)
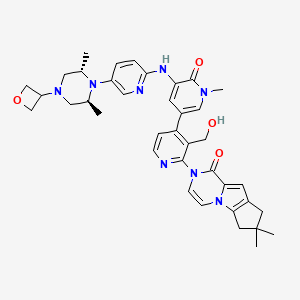

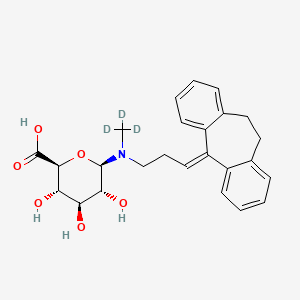

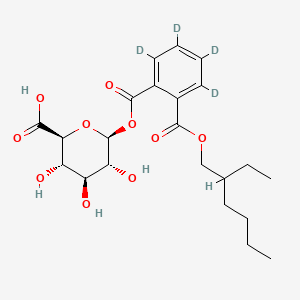

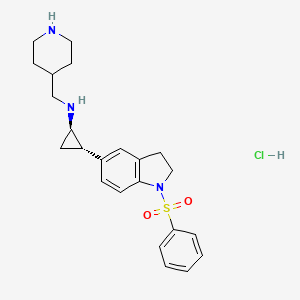
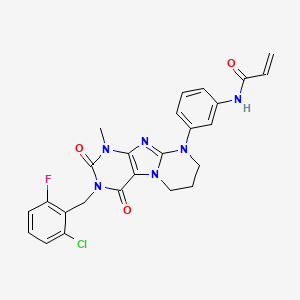
![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7](/img/structure/B12412146.png)

